![molecular formula C20H20N4O2 B2927378 (2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034424-11-6](/img/structure/B2927378.png)
(2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
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Description
This compound is a complex organic molecule that contains a 2-methoxyphenyl group, a 1H-1,2,3-triazol-1-yl group, and a pyrrolidin-1-yl group . It is likely to be a part of a larger class of compounds known for their various biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the use of copper-catalyzed azide-alkyne cycloaddition reactions . This reaction is known for its reliability, regioselectivity, and high yield . A series of similar triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The 2-methoxyphenyl group is nearly orthogonal, which disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. In a study, triazole-pyrimidine hybrid compounds showed promising neuroprotective and anti-inflammatory properties . They inhibited nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex molecular structure. The presence of the 2-methoxyphenyl group, the 1H-1,2,3-triazol-1-yl group, and the pyrrolidin-1-yl group would contribute to its overall properties .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone”, focusing on unique applications:
Anticancer Activity
Compounds with 1,2,3-triazole moieties have demonstrated significant anticancer activities. For instance, they have been used in assays to induce apoptosis in cancer cells and inhibit colony formation in a concentration-dependent manner .
Antimicrobial Properties
These compounds also exhibit antimicrobial properties, including anti-HIV, antitubercular, antiviral, and antibacterial activities .
Anti-inflammatory Effects
The anti-inflammatory effects of such compounds have been observed in studies where they inhibited the production of pro-inflammatory molecules like NO and H2O2 in synoviocytes treated with LPS and TNF-α .
Antiproliferative Agents
Using assays like MTT, certain 1,2,3-triazole derivatives have been identified as potent antiproliferative agents against specific cell lines .
Synthesis of Bioactive Compounds
The unique preparation methodologies involving 1,2,3-triazole moieties have led to the synthesis of potential bioactive compounds with various yields .
Design and Evaluation of Novel Derivatives
Novel 1,2,4-triazole derivatives have been designed and synthesized for evaluation as potential therapeutic agents .
properties
IUPAC Name |
(2-methoxyphenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-19-10-6-5-9-17(19)20(25)23-12-11-16(13-23)24-14-18(21-22-24)15-7-3-2-4-8-15/h2-10,14,16H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNNQTQIGSYQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone |
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